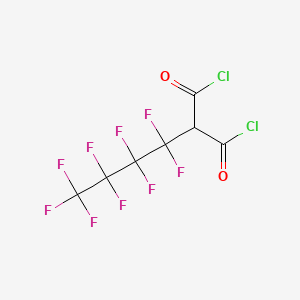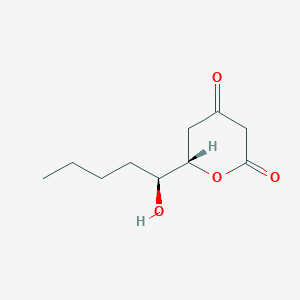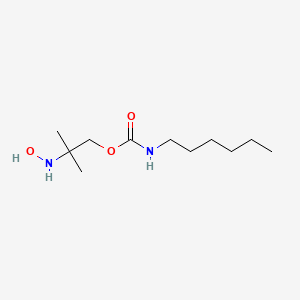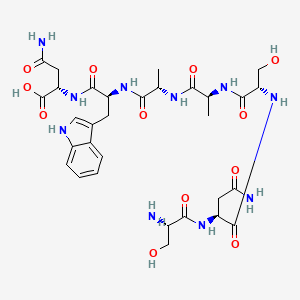![molecular formula C15H27NO2 B14228680 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one CAS No. 827017-74-3](/img/structure/B14228680.png)
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one typically involves the reaction of diethyl oxalate with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of catalysts and solvents can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Linear alcohols from the oxolane ring.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with binding sites, while the oxolane ring may influence the compound’s overall conformation and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
3,3-Diethyl-5-[2-(morpholin-1-yl)ethyl]oxolan-2-one: Similar structure but with a morpholine ring instead of a piperidine ring.
3,3-Diethyl-5-[2-(pyrrolidin-1-yl)ethyl]oxolan-2-one: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one is unique due to the presence of both the piperidine and oxolane rings, which confer distinct chemical and biological properties. The combination of these rings can result in unique binding interactions and reactivity profiles, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
827017-74-3 |
|---|---|
Molekularformel |
C15H27NO2 |
Molekulargewicht |
253.38 g/mol |
IUPAC-Name |
3,3-diethyl-5-(2-piperidin-1-ylethyl)oxolan-2-one |
InChI |
InChI=1S/C15H27NO2/c1-3-15(4-2)12-13(18-14(15)17)8-11-16-9-6-5-7-10-16/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
TXUYKDURFFVYDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(OC1=O)CCN2CCCCC2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)



![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)


